Dicyclohexylborane

Catalog No.
S1503655
CAS No.
1568-65-6
M.F
C12H22B
M. Wt
177.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylborane

CAS Number

1568-65-6

Product Name

Dicyclohexylborane

Molecular Formula

C12H22B

Molecular Weight

177.12 g/mol

InChI

InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

LUHUASWMJCSDTG-UHFFFAOYSA-N

SMILES

[B](C1CCCCC1)C2CCCCC2

Synonyms

Dicyclohexylborane

Canonical SMILES

[B](C1CCCCC1)C2CCCCC2

The exact mass of the compound Dicyclohexylborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexylborane (CAS 1568-65-6) is a sterically hindered dialkylborane procured primarily as a highly regioselective hydroborating agent for the synthesis of Suzuki-Miyaura cross-coupling precursors [1]. Characterized by its two bulky cyclohexyl groups, it is utilized to convert terminal and internal alkynes into alkenylboranes while preventing the over-hydroboration commonly observed with unhindered boranes [2]. Its procurement value is anchored in its specific balance of steric demand, improved thermal stability relative to branched-chain analogs, and its ability to function efficiently as both a stoichiometric reagent and a catalyst in pinacolborane (HBpin) additions[1].

Substituting Dicyclohexylborane with generic boranes or alternative dialkylboranes frequently compromises product purity, yield, or operational feasibility. Unhindered boranes like BH3-THF fail to arrest at the dialkylborane stage, leading to complex mixtures of trialkylboranes and over-hydroborated byproducts[2]. While Disiamylborane (Sia2BH) offers similar steric bulk, its severe thermal instability necessitates generation at 0 °C and immediate use, making it operationally prohibitive for extended scale-up workflows[2]. Conversely, the highly stable 9-BBN exhibits sluggish kinetics with internal alkynes and is prone to secondary hydroboration of the desired alkenylboronate product, which significantly depresses the yield of the target mono-alkenyl species during catalytic cycles [1]. Consequently, Dicyclohexylborane occupies a non-interchangeable operational niche where both thermal resilience and strict mono-addition kinetics are required.

Extended Thermal Stability and Handling Window vs. Disiamylborane

Disiamylborane (Sia2BH) undergoes rapid dehydroboration and isomerization at room temperature, restricting its viable storage to just a few hours at 0 °C [1]. In contrast, Dicyclohexylborane exhibits significantly enhanced thermal stability due to its robust cyclohexyl framework[1]. It can be handled and stored under inert atmosphere for extended periods without the rapid degradation observed in Sia2BH, eliminating the strict requirement for immediate in situ use and sub-zero handling during batch processing.

Evidence DimensionThermal degradation timeline
Target Compound DataStable under inert atmosphere for extended periods at ambient temperatures
Comparator Or BaselineDisiamylborane (Sia2BH) (Degrades within hours at 0 °C)
Quantified DifferenceShift from hours at 0 °C to extended stability at ambient temperatures
ConditionsNeat or THF solution under inert atmosphere

Reduces the logistical burden of strict cold-chain handling and allows for more flexible batch processing in scale-up environments.

Suppression of Secondary Hydroboration in Catalytic Cycles vs. 9-BBN

In the dialkylborane-catalyzed hydroboration of terminal alkynes with pinacolborane (HBpin), 9-BBN suffers from competitive secondary hydroboration, attacking the newly formed E-alkenylboronate product nearly as fast as the starting alkyne (rate ratio k1/k4 ≈ 5), which caps maximum yields at approximately 65%[1]. Dicyclohexylborane, however, hydroborates the alkyne roughly three orders of magnitude faster than it reacts with the product (k1/k4 > 1000), effectively eliminating the double-addition side product and preserving near-quantitative yields of the desired mono-alkenylboronate[1].

Evidence DimensionKinetic ratio of alkyne hydroboration to product over-hydroboration (k1/k4)
Target Compound Data~1000:1 kinetic preference for alkyne over product
Comparator Or Baseline9-BBN (~5:1 kinetic preference for alkyne over product)
Quantified Difference~200-fold improvement in kinetic selectivity against over-hydroboration
ConditionsCatalytic hydroboration of terminal alkynes using HBpin

Ensures high-purity generation of Suzuki-Miyaura coupling precursors without the yield loss associated with double-addition impurities.

Superior Reactivity and Yield with Internal Alkynes vs. 9-BBN

While 9-BBN is highly stable, its rigid bicyclic structure renders it sluggish towards internal alkynes, often requiring elevated temperatures (60–80 °C) to achieve reasonable conversion [1]. Dicyclohexylborane reacts smoothly with internal alkynes under much milder conditions, yielding the corresponding 1,1-diboro derivatives or Z-alkenylboranes in 90–96% yield [2]. This makes Dicyclohexylborane the necessary reagent for functionalizing sterically demanding internal triple bonds where 9-BBN stalls or requires forcing conditions that may degrade sensitive substrates.

Evidence DimensionYield and conditions for internal alkyne hydroboration
Target Compound Data90–96% yield under mild ambient conditions
Comparator Or Baseline9-BBN (Sluggish, requires 60–80 °C heating)
Quantified Difference>90% yield achieved without the need for high-temperature forcing conditions
ConditionsHydroboration of internal alkynes in THF

Enables the efficient synthesis of complex, sterically hindered building blocks while avoiding thermal degradation of sensitive functional groups.

Synthesis of E-Alkenylboronates for Suzuki-Miyaura Coupling

Dicyclohexylborane serves as a highly efficient catalyst for the hydroboration of terminal alkynes with pinacolborane (HBpin). Because it suppresses secondary hydroboration far better than 9-BBN, it ensures high yields of pure E-alkenylboronates, which are indispensable precursors for palladium-catalyzed Suzuki-Miyaura cross-coupling in pharmaceutical and agrochemical manufacturing [REFS-1, REFS-2].

Regioselective Functionalization of Internal Alkynes

For the synthesis of Z-alkenylboranes from internal alkynes, Dicyclohexylborane provides the necessary reactivity that rigid alternatives like 9-BBN lack. It allows for smooth conversion at mild temperatures, making it a critical reagent for synthesizing complex, multi-substituted olefinic frameworks in natural product total synthesis and advanced materials[1].

Scale-Up Hydroboration Workflows Requiring Ambient Handling

In process chemistry and pilot-scale manufacturing, the thermal instability of Disiamylborane (Sia2BH) presents severe logistical challenges. Dicyclohexylborane serves as a practical replacement, offering comparable steric bulk and anti-Markovnikov selectivity while providing the extended thermal stability required for standard batch processing and semi-continuous operations without strict 0 °C constraints [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dicyclohexylborane

Dates

Last modified: 08-15-2023

Explore Compound Types